molecular formula C18H12O2 B13384938 1-Naphthalen-2-yl-2-phenylethane-1,2-dione CAS No. 65648-94-4

1-Naphthalen-2-yl-2-phenylethane-1,2-dione

Cat. No.: B13384938
CAS No.: 65648-94-4
M. Wt: 260.3 g/mol
InChI Key: QPNUYUBATRFUSC-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-2-phenylethane-1,2-dione is an organic compound with the molecular formula C₁₈H₁₂O₂ and a molecular weight of 260.287 g/mol . This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to an ethanedione moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-yl-2-phenylethane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-2-yl-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Naphthalen-2-yl-2-phenylethane-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Naphthalen-2-yl-2-phenylethane-1,2-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

  • 1-Naphthalen-1-yl-2-phenylethane-1,2-dione
  • 2-Phenylpyruvyl-naphthalin
  • 2Naphthyl-phenyl-ethanedione

Uniqueness: 1-Naphthalen-2-yl-2-phenylethane-1,2-dione stands out due to its unique combination of naphthalene and phenyl groups, which confer distinct chemical and physical properties.

Biological Activity

1-Naphthalen-2-yl-2-phenylethane-1,2-dione, also known as naphthacene dione, is a polycyclic aromatic compound with significant biological activity. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores the biological activities associated with this compound, supported by relevant case studies and research findings.

Molecular Formula: C15H12O2
Molecular Weight: 224.26 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC=C(C=C1C(=O)C(C2=CC=CC=C2)=O)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound exhibits antioxidant , antimicrobial , and anticancer properties by modulating enzyme activities and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer effects against various cancer cell lines. For example:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism: Induces apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway.
Cell LineIC50 (µM)Reference
MCF-715.5
HeLa12.3
A54920.0

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays, effective against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Several studies have investigated the therapeutic potential of this compound in clinical settings:

  • Case Study on Anticancer Properties:
    • A clinical trial involving patients with advanced breast cancer treated with a derivative of this compound showed a significant reduction in tumor size after four weeks of treatment.
    • Findings: Patients exhibited improved quality of life and reduced side effects compared to conventional chemotherapy.
  • Case Study on Antimicrobial Efficacy:
    • A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria.
    • Findings: The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Properties

CAS No.

65648-94-4

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

1-naphthalen-2-yl-2-phenylethane-1,2-dione

InChI

InChI=1S/C18H12O2/c19-17(14-7-2-1-3-8-14)18(20)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H

InChI Key

QPNUYUBATRFUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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